molecular formula C34H54Si B12538952 Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane CAS No. 660437-37-6

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane

Cat. No.: B12538952
CAS No.: 660437-37-6
M. Wt: 490.9 g/mol
InChI Key: DXYUOTFVTFTTJD-UHFFFAOYSA-N
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Description

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silicon-based organic compound featuring a trihexylsilyl group linked to a fluorene derivative via an ethyl spacer. The fluorene moiety is substituted with a methyl group at the 9-position, conferring steric bulk and electronic stability. Such compounds are typically utilized in organic synthesis, polymer chemistry, and materials science due to their tunable steric and electronic profiles .

Properties

CAS No.

660437-37-6

Molecular Formula

C34H54Si

Molecular Weight

490.9 g/mol

IUPAC Name

trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane

InChI

InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3

InChI Key

DXYUOTFVTFTTJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Material Science

1. Surface Functionalization

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is utilized as a coupling agent to modify the surface properties of various substrates. This modification enhances the adhesion between organic and inorganic materials, which is critical in composites and coatings. The hydrophobic nature of the silane allows for improved water resistance and durability of treated surfaces.

2. Nanocomposites

The compound plays a significant role in the fabrication of nanocomposites. For example, it can be used to functionalize nanoparticles, improving their dispersion within polymer matrices. This application is particularly relevant in creating advanced materials with enhanced mechanical and thermal properties. Studies have shown that silanes like this compound can effectively improve the interfacial bonding in polymer-nanoparticle composites, leading to superior performance characteristics .

Applications in Nanotechnology

1. Photonic Devices

Due to its unique structural properties, this compound has potential applications in photonic devices. Its ability to modify surfaces at the nanoscale can be harnessed to create more efficient light-emitting diodes (LEDs) and other optical devices. The incorporation of this silane can enhance light extraction efficiency and overall device performance.

2. Drug Delivery Systems

Research indicates that silanes can be employed in drug delivery systems by modifying the surfaces of nanoparticles used for carrying therapeutic agents. The functionalization provided by this compound may improve the biocompatibility and targeting capabilities of these systems, making them more effective for medical applications.

Case Studies

Case Study 1: Polymer Nanocomposites

In a study focused on polymer nanocomposites, this compound was used to functionalize silica nanoparticles. The results demonstrated significant improvements in mechanical strength and thermal stability compared to non-functionalized composites. The enhanced interfacial adhesion attributed to the silane treatment was a key factor in these improvements .

Case Study 2: Coatings for Corrosion Resistance

Another research project explored the use of this compound as a coating agent for metal surfaces to prevent corrosion. The study found that applying this silane significantly reduced corrosion rates in saline environments, highlighting its effectiveness as a protective layer .

Mechanism of Action

The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Silane-Fluorene Compounds

Compound Name (CAS/Ref.) Molecular Formula Molecular Weight (g/mol) Key Substituents Silicon Group
(9,9-Dioctyl-9H-fluoren-2-yl)ethynyl(trimethyl)silane C₃₄H₅₀Si 486.86 Dioctyl (C₈H₁₇) on fluorene; ethynyl linker Trimethylsilyl (SiMe₃)
N-[(9H-Fluoren-9-ylidene)(2-methoxy-phenyl)methyl]-trimethylsilanamine C₂₉H₂₉NOSi 435.63 Methoxyphenyl; imine linkage Trimethylsilyl (SiMe₃)
(9-Methoxy-9H-fluoren-9-yl)trimethylsilane C₁₇H₂₀OSi 268.42 Methoxy at C9; no ethyl spacer Trimethylsilyl (SiMe₃)
Hypothetical: this compound C₃₁H₄₈Si 460.80* Methyl at C9; ethyl spacer Trihexylsilyl (Si(C₆H₁₃)₃)

*Calculated based on analogous structures.

Key Observations:

  • Substituent Effects: The trihexylsilyl group in the target compound confers greater hydrophobicity and steric bulk compared to trimethylsilyl derivatives (e.g., ). This may enhance solubility in nonpolar solvents but reduce reactivity in sterically sensitive reactions.
  • Linker Diversity : Ethyl spacers (hypothetical compound) vs. ethynyl () or imine () linkers influence conjugation and electronic properties. Ethyl spacers likely reduce π-conjugation compared to ethynyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (Ref.) Melting Point (°C) Rf Value (TLC) IR νmax (cm⁻¹) Key Spectral Features (NMR)
Peptide-silane hybrid () 138–140 0.60 (70% EtOAc/petrol) 3300 (N–H), 1720 (C=O) δH 7.2–6.8 (fluorenyl H), δC 170–175 (carbonyl)
(9,9-Dioctyl-9H-fluoren-2-yl)ethynyl(trimethyl)silane N/A N/A ~2100 (C≡C) δH 0.1–0.3 (Si–CH₃), δC 90–100 (sp-hybridized C)
(Z)-tert-Butyl-(1-(3-methoxyphenyl)prop-1-enyloxy)dimethylsilane Oil N/A 1594 (C=C), 1250 (Si–C) δH 5.23 (vinyl H), δC 159.4 (methoxy C)

Key Observations:

  • Thermal Stability : The peptide-silane hybrid in exhibits a high melting point (138–140°C), attributed to hydrogen bonding and crystallinity. In contrast, aliphatic silanes (e.g., ) are often liquids or low-melting solids.
  • Spectroscopic Signatures : Ethynyl-linked silanes () show distinct IR absorption at ~2100 cm⁻¹ (C≡C stretch), absent in ethyl-linked analogs.

Biological Activity

Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silane compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.

  • Chemical Formula : C₁₈H₃₉Si
  • Molecular Weight : 281.6 g/mol
  • CAS Number : 3388-04-3
  • IUPAC Name : Trihexyl[2-(9-methylfluoren-9-yl)ethyl]silane

The compound consists of a silane group attached to a long hydrocarbon chain and a fluorene derivative, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The hydrophobic nature of the trihexyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to various cellular responses, including:

  • Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties by disrupting bacterial cell membranes.
  • Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines, although specific studies are needed to confirm this effect.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Molecules examined the antimicrobial properties of various silanes, including derivatives similar to this compound. Results indicated that certain silanes could inhibit the growth of both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
  • Cytotoxicity in Cancer Cells :
    • Research conducted on silane compounds has shown potential cytotoxic effects against cancer cell lines. In vitro assays demonstrated that silanes can induce cell death in breast cancer cells by triggering apoptotic pathways . Further investigations are necessary to establish the specific pathways involved in the action of this compound.
  • Cell Membrane Interaction Studies :
    • Investigations using fluorescence microscopy have illustrated how silanes interact with lipid membranes. These studies suggest that the integration of hydrophobic silanes into membranes can lead to alterations in membrane properties, affecting cellular functions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Membrane InteractionAlteration of membrane fluidity and permeability

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